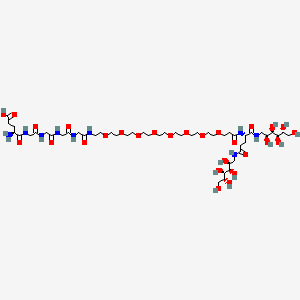
EGGGG-PEG8-amide-bis(deoxyglucitol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EGGGG-PEG8-amide-bis(deoxyglucitol) is a cleavable linker used in Antibody-Drug Conjugates (ADCs). This compound is designed to facilitate the targeted delivery of drugs to specific cells, such as cancer cells, by linking the drug to an antibody that recognizes and binds to a specific antigen on the target cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EGGGG-PEG8-amide-bis(deoxyglucitol) involves multiple steps, including the conjugation of polyethylene glycol (PEG) chains to the deoxyglucitol moiety and the formation of amide bonds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these bonds .
Industrial Production Methods
Industrial production of EGGGG-PEG8-amide-bis(deoxyglucitol) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
EGGGG-PEG8-amide-bis(deoxyglucitol) undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as acidic or enzymatic environments
Substitution Reactions: The amide bonds in the compound can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Cleavage Reactions: Acidic conditions or specific enzymes are used to cleave the linker
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the amide bonds
Major Products Formed
The major products formed from these reactions include the free drug and the cleaved linker, which can then be further metabolized or excreted from the body .
Aplicaciones Científicas De Investigación
EGGGG-PEG8-amide-bis(deoxyglucitol) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates
Biology: Facilitates the targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the side effects of treatments
Medicine: Integral in the development of ADCs for cancer therapy, allowing for precise targeting of cancer cells while sparing healthy cells
Industry: Used in the production of targeted therapeutics and diagnostic agents
Mecanismo De Acción
The mechanism of action of EGGGG-PEG8-amide-bis(deoxyglucitol) involves its cleavage in specific environments, such as the acidic environment of a tumor or the presence of specific enzymes. This cleavage releases the drug, which can then exert its therapeutic effects on the target cells. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .
Comparación Con Compuestos Similares
Similar Compounds
Mal-EGGGG-PEG8-amide-bis(deoxyglucitol): Another cleavable linker used in ADCs
Disulfide Cleavable Linkers: Linkers that are cleaved in the presence of reducing agents
Acid Cleavable Linkers: Linkers that are cleaved under acidic conditions
Uniqueness
EGGGG-PEG8-amide-bis(deoxyglucitol) is unique due to its specific design that allows for precise cleavage under certain conditions, making it highly effective in targeted drug delivery systems. Its structure provides stability and solubility, which are essential for its function as a linker in ADCs .
Propiedades
Fórmula molecular |
C49H91N9O28 |
|---|---|
Peso molecular |
1254.3 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H91N9O28/c50-31(1-4-43(71)72)48(77)57-28-42(70)55-27-41(69)54-26-40(68)53-25-39(67)51-6-8-80-10-12-82-14-16-84-18-20-86-22-21-85-19-17-83-15-13-81-11-9-79-7-5-38(66)58-32(49(78)56-24-34(62)45(74)47(76)36(64)30-60)2-3-37(65)52-23-33(61)44(73)46(75)35(63)29-59/h31-36,44-47,59-64,73-76H,1-30,50H2,(H,51,67)(H,52,65)(H,53,68)(H,54,69)(H,55,70)(H,56,78)(H,57,77)(H,58,66)(H,71,72)/t31-,32-,33-,34-,35+,36+,44+,45+,46+,47+/m0/s1 |
Clave InChI |
SRJGEXWUUWWJCQ-OJWWGKDHSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NCC(C(C(C(CO)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















